[2-(Dimethylamino)ethyl](3-phenylpropyl)amine
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Overview
Description
2-(Dimethylamino)ethylamine is an organic compound with the molecular formula C13H22N2. It is also known by its IUPAC name, N1,N~1~-dimethyl-N~2~-(3-phenylpropyl)-1,2-ethanediamine . This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenylpropyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 3-phenylpropylamine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethylamino)ethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylpropyl group can engage in hydrophobic interactions with receptor binding sites, influencing signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar compounds to 2-(Dimethylamino)ethylamine include:
N,N-Dimethyl-3-phenylpropylamine: This compound lacks the ethyl chain but retains the dimethylamino and phenylpropyl groups, resulting in different chemical and biological properties.
N,N-Diethyl-3-phenylpropylamine: This compound has an ethyl group instead of a dimethylamino group, leading to variations in reactivity and interactions with biological targets.
N-Methyl-N-phenylpropylamine: This compound has a single methyl group and a phenylpropyl group, offering distinct chemical behavior compared to 2-(Dimethylamino)ethylamine.
The uniqueness of 2-(Dimethylamino)ethylamine lies in its specific combination of functional groups, which confer unique reactivity and interaction profiles, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N',N'-dimethyl-N-(3-phenylpropyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWZLAHEJWPRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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